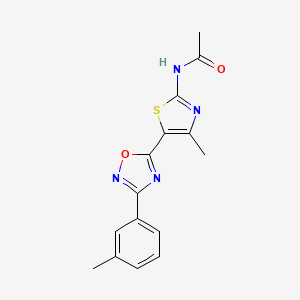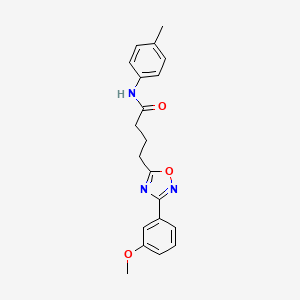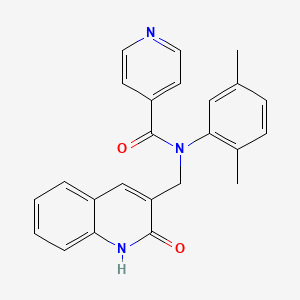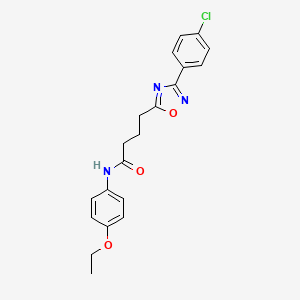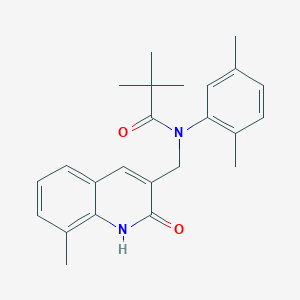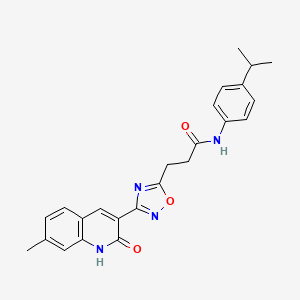
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)butyramide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as HMN-176 and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of HMN-176 is not fully understood, but it is believed to inhibit the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
HMN-176 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of tumor growth. It has also been shown to have anti-inflammatory properties and to inhibit the formation of new blood vessels, which are essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HMN-176 in lab experiments is its high potency and specificity, which allows for precise targeting of cancer cells. However, its solubility in organic solvents can make it challenging to use in certain experiments, and its potential toxicity requires careful handling.
Orientations Futures
There are several potential future directions for research on HMN-176, including:
1. Further investigation of its mechanism of action and potential targets in cancer cells.
2. Development of more efficient synthesis methods to produce larger quantities of HMN-176.
3. Exploration of its potential applications in other diseases, such as inflammatory disorders and autoimmune diseases.
4. Investigation of its potential use in combination with other cancer treatments to enhance their efficacy.
In conclusion, HMN-176 is a promising chemical compound that has shown significant potential in scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of HMN-176 involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with o-tolylbutyric acid and subsequent purification. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
HMN-176 has been the subject of numerous scientific studies due to its potential applications in cancer treatment and other diseases. It has been shown to have anti-tumor activity in various cancer cell lines and animal models, making it a promising candidate for further research.
Propriétés
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-7-21(25)24(20-9-6-5-8-16(20)3)14-18-13-17-11-10-15(2)12-19(17)23-22(18)26/h5-6,8-13H,4,7,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVQVSUQEFZSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

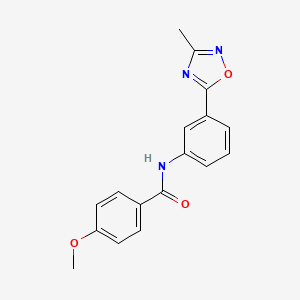
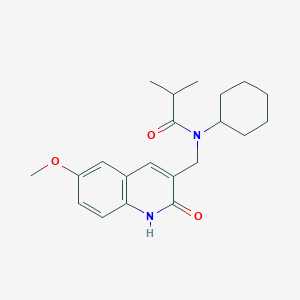
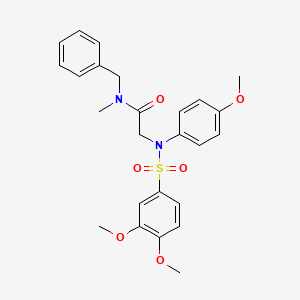
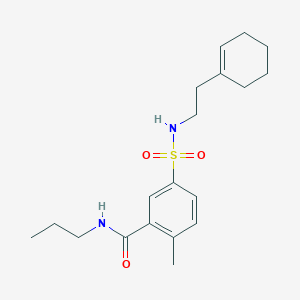

![4-(tert-butyl)-N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719116.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)
